Product packaging for 3-Bromo-5-fluoro-2-iodobenzoic acid(Cat. No.:)

3-Bromo-5-fluoro-2-iodobenzoic acid

Cat. No.: B13897681
M. Wt: 344.90 g/mol
InChI Key: FUYSSRBYJNKLGT-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Advanced Materials Research

Halogenated benzoic acids are pivotal intermediates in organic synthesis. The halogen atoms serve as versatile functional handles for a variety of chemical transformations. For instance, the carbon-halogen bond can participate in numerous cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com These reactions are indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional organic molecules.

In the realm of advanced materials, the incorporation of halogen atoms into benzoic acid derivatives can impart unique properties to polymers and other materials. bldpharm.com For example, fluorinated aromatic compounds can enhance thermal stability, chemical resistance, and alter the electronic properties of materials. The presence of heavier halogens like bromine and iodine can influence properties such as flame retardancy and refractive index.

Overview of Polysubstituted Benzoic Acid Derivatives with Multiple Halogen Substituents

The presence of multiple, different halogen substituents on a benzoic acid ring, as seen in 3-Bromo-5-fluoro-2-iodobenzoic acid, offers a rich platform for selective and sequential chemical modifications. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) allows for regioselective reactions, where one halogen can be selectively targeted for a chemical transformation while the others remain intact. This orthogonality is highly desirable in multi-step synthetic strategies, enabling the construction of highly complex and precisely functionalized molecules from a single starting material.

For example, the greater reactivity of the carbon-iodine bond often allows for its selective reaction in palladium-catalyzed cross-coupling reactions, leaving bromo and fluoro substituents available for subsequent transformations. This strategic approach is a cornerstone of modern synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrFIO2 B13897681 3-Bromo-5-fluoro-2-iodobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoro-2-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYSSRBYJNKLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)I)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Chemical Profile of 3 Bromo 5 Fluoro 2 Iodobenzoic Acid

While extensive experimental data for 3-Bromo-5-fluoro-2-iodobenzoic acid is not widely published, its fundamental chemical properties can be compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 2092613-57-3 bldpharm.comvwr.com
Molecular Formula C₇H₃BrFIO₂
Molecular Weight 344.90 g/mol

This table is interactive. Click on the headers to sort.

Synthesis of Polysubstituted Halogenated Benzoic Acids

A common strategy involves starting with a less substituted benzoic acid and sequentially introducing the halogens. For instance, a synthetic route could begin with a fluorinated or brominated benzoic acid derivative. The introduction of an iodine atom can often be achieved through electrophilic iodination using reagents like iodine monochloride or N-iodosuccinimide. The synthesis of a related compound, 5-bromo-2-iodobenzoic acid, has been documented to proceed from 2-amino-5-bromobenzoic acid via a Sandmeyer-type reaction. chemicalbook.com This involves diazotization of the amino group followed by treatment with an iodide source. chemicalbook.com A similar strategy could be envisioned for the synthesis of 3-Bromo-5-fluoro-2-iodobenzoic acid, starting from a suitably substituted aminobenzoic acid.

The precise control of reaction conditions, such as temperature and the choice of halogenating agents and catalysts, is crucial to achieve the desired regioselectivity and avoid the formation of unwanted isomers.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. For 3-Bromo-5-fluoro-2-iodobenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its structure. Due to the limited availability of published, peer-reviewed spectral data for this specific compound, the following sections will discuss the theoretically expected spectral features based on established principles and data from structurally analogous compounds.

Proton (¹H) NMR Studies for Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of this compound is expected to be relatively simple in terms of the number of signals, showing two distinct resonances in the aromatic region corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents: the carboxyl group (-COOH), bromine, fluorine, and iodine.

The proton at position 6 (H-6) is flanked by the electron-withdrawing fluorine and bromine atoms. This environment would lead to a downfield shift. This proton is expected to appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the meta-coupled proton at position 4 (H-4). The proton at position 4 (H-4) is situated between the bromine and iodine atoms and would also be deshielded. It is anticipated to present as a doublet of doublets, coupling to both the H-6 proton and the fluorine atom at position 5. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its exact position can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-4 7.80 - 8.10 dd J(H-F) ≈ 4-6 Hz, J(H-H) ≈ 2-3 Hz
H-6 7.90 - 8.20 dd J(H-F) ≈ 6-8 Hz, J(H-H) ≈ 2-3 Hz
-COOH >10 br s -

Predicted data is based on analogous substituted benzoic acids and is solvent-dependent.

Carbon-13 (¹³C) NMR Investigations of the Aromatic Framework and Carboxyl Carbon

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The carboxyl carbon (-COOH) will resonate at the most downfield position, typically in the range of 165-175 ppm. The six aromatic carbons will appear in the approximate range of 90-150 ppm.

The carbon atoms directly bonded to the electronegative halogen atoms will exhibit characteristic chemical shifts. The carbon bearing the iodine (C-2) is expected at a significantly upfield position compared to the other halogen-substituted carbons due to the "heavy atom effect". The carbon attached to bromine (C-3) and the carbon attached to fluorine (C-5) will be downfield, with the C-F bond causing a large chemical shift and a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The remaining aromatic carbons (C-1, C-4, C-6) will have their chemical shifts influenced by the cumulative electronic effects of all substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
C-1 130 - 135 -
C-2 90 - 95 -
C-3 120 - 125 -
C-4 128 - 133 Small
C-5 160 - 165 Large (¹JCF)
C-6 115 - 120 Moderate (²JCF)
-COOH 165 - 175 -

Predicted data is based on analogous substituted benzoic acids and is solvent-dependent.

Fluorine-19 (¹⁹F) NMR Applications for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine signal is influenced by the electronic nature of the adjacent substituents on the aromatic ring. The fluorine at position 5 is ortho to a bromine and a proton, and meta to the iodine and the carboxylic acid group. Its chemical shift is anticipated to be in the typical range for aromatic fluorides. This signal would likely appear as a doublet of doublets due to coupling with the ortho proton (H-6) and the meta proton (H-4).

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
F-5 -105 to -115 dd

Predicted data is relative to a standard (e.g., CFCl₃) and is solvent-dependent.

Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation

To unambiguously assign the proton and carbon signals and confirm the connectivity within this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons, H-4 and H-6, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link H-4 to C-4 and H-6 to C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is instrumental in piecing together the entire molecular structure. For instance, correlations from H-6 to C-1, C-5, and C-4 would be expected. Similarly, H-4 would show correlations to C-2, C-3, and C-5. The acidic proton of the carboxyl group would be expected to show a correlation to C-1 and C-2.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental formula of this compound. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the presence of these elements.

Table 4: Predicted HRMS Data for this compound

Ion Calculated Exact Mass (m/z)
[M-H]⁻ 344.8299
[M+H]⁺ 346.8455

Calculations are for the most abundant isotopes: ¹H, ¹²C, ¹⁹F, ⁷⁹Br, ¹²⁷I, ¹⁶O.

Coupled Techniques (LC-MS, UPLC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are indispensable tools for the purity assessment and analysis of complex mixtures containing this compound. These hyphenated techniques offer high separation efficiency coupled with sensitive and selective detection.

In a typical LC-MS or UPLC-MS setup, the sample is first introduced into a chromatographic column. For a polar compound like a benzoic acid derivative, a reversed-phase column (e.g., C18) is commonly employed. A gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) allows for the separation of the main compound from any impurities or byproducts.

The eluent from the chromatography column is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is typically used for polar molecules like carboxylic acids, which can be readily ionized in either positive or negative ion mode. For a benzoic acid, negative ion mode is often preferred as the carboxyl group easily deprotonates to form a [M-H]⁻ ion. The mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum.

The high resolution and accuracy of modern mass spectrometers enable the precise determination of the molecular weight of the parent compound and its fragments, facilitating its identification. Furthermore, these techniques are crucial for impurity profiling, where even trace levels of related substances can be separated, identified, and quantified. researchgate.netlcms.czijprajournal.comwisdomlib.org For instance, a study on the analysis of various drug substances highlights the power of LC-MS in identifying and characterizing impurities, which is a critical aspect of quality control in pharmaceutical development. researchgate.net Another study details a sensitive LC-MS/MS method for the determination of fluorobenzoic acids in complex matrices, showcasing the technique's applicability to halogenated aromatic acids. researchgate.net

A hypothetical dataset for the UPLC-MS analysis of a sample of this compound is presented below:

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 1 µL
Column Temperature 40 °C
MS Detector ESI Negative Ion Mode
Expected [M-H]⁻ Ion m/z 344.8

This table illustrates the typical experimental conditions for such an analysis. The expected mass-to-charge ratio for the deprotonated molecule would be a key identifier.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, an IR spectrum provides a molecular fingerprint.

For this compound, the IR spectrum would be characterized by several key absorption bands corresponding to its constituent functional groups. The most prominent features would be those associated with the carboxylic acid group and the substituted benzene ring.

Functional GroupExpected Wavenumber Range (cm⁻¹)Description
O-H Stretch (Carboxylic Acid) 3300 - 2500Broad band due to hydrogen bonding.
C=O Stretch (Carboxylic Acid) 1710 - 1680Strong, sharp peak.
C-O Stretch (Carboxylic Acid) 1320 - 1210Medium to strong intensity.
C-H Stretch (Aromatic) 3100 - 3000Weak to medium intensity.
C=C Stretch (Aromatic Ring) 1600 - 1450Multiple bands of varying intensity.
C-Br Stretch 680 - 515Medium to strong intensity.
C-I Stretch 600 - 500Medium to strong intensity.
C-F Stretch 1250 - 1020Strong intensity.

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. This can be achieved by slow evaporation of a saturated solution, cooling of a solution, or vapor diffusion methods. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is collected and analyzed to solve the crystal structure.

The resulting structural data would reveal the precise bond lengths and angles of the molecule. It would also show the conformation of the carboxylic acid group relative to the benzene ring. Due to the presence of heavy atoms (bromine and iodine), the determination of the absolute configuration would be feasible, which is crucial for chiral molecules, although this compound itself is achiral.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

PXRD is particularly valuable for identifying the crystalline phase of a material and for studying polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties, and PXRD is a primary tool for their characterization. Each polymorph of this compound would produce a unique PXRD pattern, serving as a fingerprint for that specific solid form.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state structure of this compound would be governed by a variety of intermolecular interactions. The analysis of its crystal structure would provide a detailed understanding of these forces.

Hydrogen Bonding: The most significant hydrogen bond would be the classic carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a robust centrosymmetric synthon. nih.govcrystallography.net

Halogen Bonding: Due to the presence of bromine and iodine, halogen bonding is expected to play a crucial role in the crystal packing. A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In this molecule, the iodine and bromine atoms could form halogen bonds with the oxygen atoms of the carboxylic acid group of neighboring molecules (C-I···O and C-Br···O). vu.edu.au

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions can be either face-to-face or offset.

Supramolecular Assembly and Crystal Engineering Principles

The study of how molecules self-assemble into well-defined, ordered structures is the realm of supramolecular chemistry and crystal engineering. The predictable and directional nature of hydrogen and halogen bonds makes them powerful tools in designing crystal structures with desired properties. bldpharm.comchemrxiv.org

Computational and Theoretical Investigations of 3 Bromo 5 Fluoro 2 Iodobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For a compound like 3-bromo-5-fluoro-2-iodobenzoic acid, DFT would be a suitable method to explore various aspects of its molecular behavior.

Geometry Optimization and Conformational Energy Landscape Analysis

A critical first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this would involve calculating the potential energy of different conformers, particularly concerning the orientation of the carboxylic acid group relative to the benzene (B151609) ring. The analysis would identify the global minimum energy structure and any other low-energy conformers, providing insight into the molecule's preferred shape.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimentally obtained data to confirm the molecule's structure and the accuracy of the computational model. For instance, predicted ¹H and ¹³C NMR shifts for this compound could be benchmarked against experimental measurements to validate its synthesis and purification.

Electronic Structure Analysis: HOMO-LUMO Gaps and Molecular Electrostatic Potential Mapping

Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them, provide insights into the molecule's kinetic stability and electron-donating or -accepting capabilities. A molecular electrostatic potential (MEP) map would visualize the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack. For this compound, the MEP map would highlight the influence of the electron-withdrawing halogen and carboxylic acid substituents.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations focus on static structures, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. By simulating the movements of atoms and bonds, MD can explore the conformational space more extensively, revealing how the molecule behaves in different environments, such as in a solvent or interacting with a biological target.

Thermodynamic Property Predictions and Consistency Assessments

Computational methods can also be used to predict key thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. These values are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it participates. Consistency checks would involve comparing these computationally derived values with any available experimental data to ensure their reliability.

Reaction Mechanism Studies and Transition State Analysis

For reactions involving this compound, computational chemistry can be employed to elucidate the step-by-step mechanism. This involves identifying the transition state structures, which are the highest energy points along the reaction pathway, and calculating the activation energies. Such studies would provide a detailed understanding of the molecule's reactivity in various chemical transformations, such as cross-coupling reactions, which are common for halogenated aromatic compounds.

Structure-Property Relationship Investigations for Rational Design

Electronic Effects and Acid-Base Properties:

The acidity of the carboxylic acid group, quantified by its pKa value, is a critical determinant of a molecule's behavior in a biological system, affecting its solubility, membrane permeability, and interaction with target proteins. The electronic nature of the substituents on the benzoic acid ring profoundly influences its pKa. Halogens are electron-withdrawing groups that increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion through an inductive effect (-I effect).

In this compound, all three halogens contribute to an increase in acidity compared to unsubstituted benzoic acid. The magnitude of the inductive effect generally follows the order of electronegativity: F > Cl > Br > I. However, the position of the substituent also plays a crucial role. The ortho-iodine, meta-bromo, and meta-fluoro substituents collectively enhance the acidity. The ortho-effect, a combination of steric and electronic factors, is particularly significant for the iodine atom at position 2. This effect can force the carboxylic acid group out of the plane of the benzene ring, which can further influence its acidity.

Table 1: Estimated Electronic Properties of Substituted Benzoic Acids

CompoundSubstituent(s)Estimated pKaKey Electronic Effects
Benzoic AcidNone~4.20Reference compound.
2-Iodobenzoic Acid2-Iodo~2.85Strong inductive effect and ortho-effect.
3-Bromobenzoic Acid3-Bromo~3.81Inductive electron withdrawal.
3-Fluorobenzoic Acid3-Fluoro~3.86Strong inductive electron withdrawal.
This compound 2-Iodo, 3-Bromo, 5-Fluoro< 2.85Cumulative inductive effects of three halogens and a pronounced ortho-effect from the iodine substituent.

Note: The pKa values for the substituted benzoic acids are approximate and serve for comparative purposes. The estimated pKa for this compound is predicted to be lower than that of 2-iodobenzoic acid due to the additional electron-withdrawing effects of the bromo and fluoro substituents.

Steric Hindrance and Conformational Analysis:

The size of the halogen substituents significantly impacts the steric environment around the benzoic acid core. The van der Waals radii of the halogens increase down the group: F < Cl < Br < I. The iodine atom at the ortho position (position 2) introduces substantial steric bulk. This steric hindrance can have several consequences for rational design:

Receptor Binding: The bulky iodine may facilitate or hinder the binding of the molecule to a biological target. In some cases, it can promote specific binding orientations by occupying a well-defined hydrophobic pocket. In other instances, it may clash with the receptor surface, preventing optimal interaction.

Conformational Restriction: The steric clash between the ortho-iodine and the carboxylic acid group can restrict the rotation around the C-C bond connecting the carboxyl group to the benzene ring. This leads to a more rigid conformation, which can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor.

Computational modeling, such as molecular mechanics and density functional theory (DFT) calculations, can be employed to predict the preferred conformation of this compound and to quantify the rotational energy barriers.

Lipophilicity and Pharmacokinetic Properties:

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME). Halogen atoms generally increase the lipophilicity of a molecule. The contribution to lipophilicity increases with the size of the halogen atom. Therefore, the iodine and bromine atoms in this compound are expected to significantly increase its lipophilicity compared to benzoic acid or fluorobenzoic acid.

Table 2: Estimated Physicochemical Properties Relevant to Rational Design

PropertyEstimated Value/ContributionImplication for Rational Design
Molecular Weight344.91 g/mol A moderately sized molecule suitable for many drug discovery programs.
Calculated logPHighIncreased lipophilicity can enhance membrane permeability but may also lead to higher metabolic clearance and lower solubility.
Polar Surface Area (PSA)~37.3 Ų (for the carboxylic acid group)The carboxylic acid group provides a site for hydrogen bonding, influencing solubility and receptor interactions.
Halogen Bonding PotentialHigh (especially for Iodine and Bromine)The electrophilic regions on the halogen atoms (σ-holes) can form non-covalent interactions with electron-rich atoms in a receptor, contributing to binding affinity and selectivity.

Halogen Bonding and Non-Covalent Interactions:

A key aspect of rational design involving halogenated compounds is the exploitation of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a nucleophilic site (Lewis base), such as an oxygen or nitrogen atom in a protein. The strength of a halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F).

Applications As a Versatile Synthetic Building Block and Research Intermediate

A Key Precursor for Complex Organic Molecules in Medicinal Chemistry Research

The intricate arrangement of reactive sites on 3-Bromo-5-fluoro-2-iodobenzoic acid makes it an ideal starting material for the synthesis of novel therapeutic agents. The differential reactivity of the carbon-iodine, carbon-bromine, and carbon-fluorine bonds enables chemists to introduce a variety of functional groups in a stepwise and controlled manner, a critical advantage in the multi-step syntheses required for drug discovery.

Designing and Synthesizing Chemically Diverse Drug Lead Compounds

The distinct electronic and steric properties imparted by the three different halogen atoms on the benzoic acid ring allow for regioselective functionalization. This feature is paramount in the generation of diverse chemical libraries for the identification of new drug leads. For instance, the more reactive iodine atom can be selectively targeted in cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. Subsequently, the bromine atom can be functionalized under different reaction conditions, providing a pathway to a wide array of structurally distinct molecules from a single starting material. This strategic approach accelerates the discovery of compounds with potential therapeutic activity.

An Intermediate for the Synthesis of Enzyme Inhibitors and Biological Probes

The development of potent and selective enzyme inhibitors is a cornerstone of modern medicine. The fluorine atom in this compound is often incorporated into drug candidates to enhance their metabolic stability and binding affinity to target enzymes. researchgate.net The unique electronic properties of fluorine can modulate the acidity of the carboxylic acid group and influence intermolecular interactions within the enzyme's active site. researchgate.net

Furthermore, this compound serves as a valuable intermediate in the creation of biological probes. nih.gov These probes are essential tools for studying biological processes at the molecular level. For example, by incorporating fluorescent moieties or other reporter groups through reactions at the bromine or iodine positions, researchers can synthesize molecules that allow for the visualization and tracking of specific enzymes or cellular components. nih.gov

A Scaffold for Modulators of Cellular Pathways, Including the Hypoxic Response

Cellular pathways are complex networks of interactions that regulate physiological processes. When these pathways become dysregulated, they can contribute to diseases such as cancer. The scaffold of this compound has been utilized in the synthesis of modulators of critical cellular pathways.

A notable example is its application in the development of inhibitors of the hypoxic response. In many solid tumors, low oxygen levels (hypoxia) trigger the activation of hypoxia-inducible factors (HIFs), which promote tumor growth and resistance to therapy. Research has shown that compounds derived from halogenated benzoic acids can effectively inhibit HIF-2α, a key protein in the hypoxic response. In studies on renal cell carcinoma models, a related compound demonstrated the ability to decrease tumor size and inhibit the expression of genes regulated by HIF-2α. The strategic placement of halogens on the benzoic acid ring is crucial for the compound's ability to interact with and block the function of these molecular targets.

A Building Block in Agrochemical Research for Novel Compound Development

The principles that make this compound a valuable tool in medicinal chemistry also extend to the field of agrochemical research. chemimpex.comguidechem.comnbinno.com The development of new herbicides, insecticides, and fungicides often relies on the synthesis of novel chemical entities with high efficacy and selectivity.

The ability to selectively functionalize the different halogen positions on the aromatic ring allows for the systematic modification of a lead compound to optimize its biological activity and environmental profile. chemimpex.comguidechem.com The introduction of a fluorine atom, for instance, is a common strategy in agrochemical design to increase the potency and metabolic stability of a pesticide. The versatile synthetic handles provided by the bromine and iodine atoms enable the exploration of a wide chemical space, facilitating the discovery of new agrochemicals with improved properties. nbinno.com

Fueling the Development of Advanced Materials and Polymers

The unique properties of fluorinated compounds are also harnessed in the field of materials science for the creation of advanced materials and polymers with tailored characteristics.

A Component in the Synthesis of Fluorinated Polymers with Tailored Properties

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique optical and electronic properties. The incorporation of fluorine-containing monomers, which can be synthesized from precursors like this compound, allows for the fine-tuning of these properties.

Research into bromo-fluorinated poly(arylene ether ketone)s (BFPEKs) has demonstrated the potential of such polymers in applications like photonic devices. researchgate.net These polymers are synthesized through polycondensation reactions and exhibit excellent solubility in common organic solvents, allowing them to be easily cast into thin films with specific refractive indices. researchgate.net The bromine atoms in these polymers can serve as cross-linking sites, further enhancing the thermal and mechanical stability of the final material. researchgate.net While not a direct monomer, the synthetic strategies used for creating the necessary fluorinated and brominated monomers can be derived from the reactivity principles of compounds like this compound.

Role in Organic Electronic Materials and Optoelectronic Device Research

While direct, extensive research featuring this compound in published optoelectronic device studies is not prominent, its molecular architecture makes it a highly promising building block for the synthesis of novel organic electronic materials. The strategic placement of three distinct functional groups—bromo, fluoro, and iodo—on a benzoic acid scaffold provides chemists with a powerful tool for tuning the electronic and photophysical properties of larger, more complex organic molecules.

The utility of this compound stems from the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly more reactive towards common cross-coupling reactions (like Suzuki, Stille, and Sonogashira couplings) than the more robust carbon-bromine bond. This allows for a sequential and controlled introduction of different aromatic or acetylenic substituents. This step-wise functionalization is critical in building the complex, conjugated systems that form the basis of organic semiconductors used in:

Organic Light-Emitting Diodes (OLEDs): The heavy atoms, iodine and bromine, can enhance spin-orbit coupling in molecules derived from this precursor. This "heavy-atom effect" facilitates intersystem crossing, a key process in the development of highly efficient phosphorescent OLEDs (PhOLEDs).

Organic Photovoltaics (OPVs): The electron-withdrawing nature of the fluorine and carboxylic acid groups, combined with the potential to add electron-donating groups via cross-coupling, allows for precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of resulting materials. This energy-level tuning is fundamental to designing efficient donor and acceptor materials for OPV active layers.

Organic Field-Effect Transistors (OFETs): The ability to synthesize rigid, planar molecules through controlled coupling reactions can promote intermolecular π-π stacking, which is essential for achieving high charge-carrier mobility in OFETs.

The carboxylic acid group adds another layer of versatility, allowing the molecule to be anchored to surfaces or to be converted into other functional groups, further expanding its synthetic potential in materials science.

Ligand and Catalyst Precursor in Organometallic Chemistry and Catalysis

This compound is a valuable precursor in organometallic chemistry, primarily for the synthesis of specialized ligands and catalyst systems. Its utility is rooted in the presence of multiple, orthogonally reactive sites, which can be selectively addressed to build complex molecular architectures. google.com Halogenated benzoic acid derivatives are recognized for their role as intermediates in organometallic catalysis, where the strategic placement of halogens enables diverse reactivity in cross-coupling reactions.

The key feature of this molecule is the reactivity difference between the C-I and C-Br bonds in palladium- or copper-catalyzed cross-coupling reactions. The C-I bond is considerably more labile and will typically react selectively under milder conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction. This allows for a programmed, stepwise synthesis of multifunctional ligands.

For example, a Sonogashira coupling can be performed at the C-I position to introduce an alkynyl group, followed by a Suzuki or Buchwald-Hartwig coupling at the C-Br position to add an aryl or amino group, respectively. The carboxylic acid group can also participate in coordination to a metal center or be used to attach the resulting ligand to a support. This controlled, site-selective functionalization is crucial for designing ligands with precisely tailored steric and electronic properties, which in turn dictate the activity and selectivity of the final metal catalyst.

Table 1: Selective Cross-Coupling Reactions with this compound

Reactive SiteRelative ReactivityPotential Coupling ReactionReagents/Catalyst (Example)Resulting Functionality
C-I HighSuzuki CouplingR-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), BaseAryl or Heteroaryl group
C-I HighSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAlkynyl group
C-I HighHeck CouplingAlkene, Pd catalyst, BaseAlkenyl group
C-Br ModerateSuzuki CouplingR'-B(OH)₂, Pd catalyst, more forcing conditionsAryl or Heteroaryl group
C-Br ModerateBuchwald-Hartwig AminationAmine, Pd catalyst, BaseAmino group
-COOH N/A (Functional Group)Esterification / AmidationAlcohol/Acid or Amine/Coupling AgentEster or Amide Linkage

Precursor for Hypervalent Iodine Reagents and Organocatalysts

A significant application of this compound is its role as a precursor for the synthesis of hypervalent iodine(III) and iodine(V) reagents. arkat-usa.org These species have become indispensable tools in modern organic synthesis, acting as powerful and selective oxidizing agents under mild conditions. arkat-usa.orgacs.org They are often favored as environmentally benign alternatives to traditional heavy-metal oxidants like chromium or lead. princeton.edu

The ortho-iodobenzoic acid moiety is the key structural feature that enables the formation of cyclic hypervalent iodine compounds. Through oxidation, the iodine atom can be converted from its standard monovalent state to a hypervalent trivalent (iodinane) or pentavalent (iodinane oxide) state. princeton.edu

Starting from this compound, oxidation can lead to the formation of a functionalized version of 2-Iodoxybenzoic acid (IBX), a highly versatile and selective oxidant for converting alcohols to aldehydes and ketones. Further reaction of this IBX derivative with acetic anhydride (B1165640) would yield a substituted Dess-Martin Periodinane (DMP), another widely used oxidizing agent known for its mildness and broad functional group tolerance.

The presence of the bromo and fluoro substituents on the aromatic ring is not merely passive. These groups can modulate the properties of the resulting hypervalent iodine reagent by:

Altering Reactivity: The electron-withdrawing fluorine atom can increase the electrophilicity and oxidizing power of the iodine center.

Modifying Solubility: The halogen substituents can change the solubility profile of the reagent, potentially allowing for its use in a wider range of solvent systems.

Enabling Further Functionalization: The bromine atom remains as a handle for subsequent reactions, allowing the hypervalent iodine reagent to be attached to polymers or other scaffolds to create recyclable or specialized catalysts.

The synthesis of these reagents typically involves the oxidation of the parent iodo-benzoic acid using an inexpensive primary oxidant such as sodium hypochlorite (B82951) or potassium bromate. This makes this compound a valuable starting material for accessing a unique class of custom-tailored, modern organocatalysts. arkat-usa.org

Table 2: Potential Hypervalent Iodine Reagents Derived from the Precursor

Precursor CompoundOxidation State of IodineResulting Reagent ClassExample Oxidizing Agent for Synthesis
This compoundI (+1)(Precursor)N/A
3-Bromo-5-fluoro-2-iodosylbenzoic acidI (+3)Cyclic Iodinane (I(III))Peracetic acid
1-Hydroxy-5-bromo-7-fluoro-1,2-benziodoxol-3(1H)-oneI (+3)Cyclic Iodinane (I(III))(Product of internal cyclization)
5-Bromo-7-fluoro-1-oxo-1,2-benziodoxol-3(1H)-oneI (+5)IBX Analogue (I(V))Oxone®, KBrO₃
1,1,1-Triacetoxy-5-bromo-7-fluoro-1,2-benziodoxol-3(1H)-oneI (+3)DMP Analogue (I(III))Acetic Anhydride (from IBX analogue)

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Pathways

The future of chemical synthesis lies in the development of environmentally benign processes. For 3-bromo-5-fluoro-2-iodobenzoic acid, this translates to creating synthetic routes that are both efficient and sustainable. Key areas of focus will include:

Atom Economy: Future synthetic strategies will aim to maximize the incorporation of all starting materials into the final product, minimizing waste. This is a core principle of green chemistry. snu.ac.kr

Catalytic Methods: The use of catalysts, particularly those that are reusable and non-toxic, will be crucial. Research into novel catalysts for the selective halogenation and functionalization of the benzoic acid ring will be a significant area of investigation. For instance, developing solid acid catalysts or employing photocatalytic methods could offer greener alternatives to traditional synthesis. researchgate.netrsc.org

Solvent Selection: A major goal will be to reduce or eliminate the use of hazardous organic solvents. The exploration of water-based synthesis, supercritical fluids, or solvent-free reaction conditions will be paramount. researchgate.net

Energy Efficiency: Developing synthetic methods that proceed at lower temperatures and pressures will contribute to a smaller environmental footprint.

Exploration of Novel Reactivity Patterns and Unconventional Bond Formations

The distinct electronic properties conferred by the three different halogen substituents on this compound open up a vast landscape for exploring new chemical reactions. The varying reactivity of the carbon-halogen bonds (C-I, C-Br, C-F) allows for selective transformations.

Future research will likely focus on:

Selective Cross-Coupling Reactions: Developing highly selective methods to functionalize one halogen position while leaving the others intact is a key challenge. This would allow for the stepwise and controlled construction of complex molecules. The development of new palladium, copper, or other transition-metal catalysts will be instrumental in achieving this selectivity.

Hypervalent Iodine Chemistry: The iodine atom in the molecule could be used to generate hypervalent iodine reagents in situ. nih.gov These reagents are powerful oxidizing agents and can participate in a wide range of transformations, including C-H functionalization and the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Photoredox Catalysis: The use of light to drive chemical reactions offers a powerful and sustainable approach. Investigating the photoredox-catalyzed activation of the carbon-halogen bonds in this compound could lead to the discovery of entirely new reaction pathways.

Advanced Computational Modeling for Predictive Synthesis and Material Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can be used to:

Predict Reactivity: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of the different halogen sites, guiding the design of selective synthetic strategies. researchgate.net This can save significant time and resources in the laboratory.

Design Novel Materials: By simulating the properties of polymers or other materials incorporating this molecule, researchers can predict their electronic, optical, and mechanical properties before they are synthesized. This predictive power can accelerate the discovery of new materials with tailored functionalities.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound, helping to optimize reaction conditions and develop more efficient processes.

Expansion of Applications in Emerging Fields of Chemical Science

The unique properties of this compound make it a promising candidate for a variety of applications in cutting-edge areas of chemical science.

Emerging FieldPotential Application of this compound
Materials Science As a building block for the synthesis of advanced polymers, liquid crystals, and functional coatings with enhanced thermal stability, flame retardancy, and specific optical properties. chemimpex.com
Medicinal Chemistry As a scaffold for the design and synthesis of new pharmaceutical compounds. The halogen atoms can be used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. chemimpex.compreprints.org
Agrochemicals As a key intermediate in the synthesis of novel pesticides and herbicides. The specific substitution pattern may lead to compounds with improved efficacy and selectivity. chemicalbook.com
Organic Electronics As a component in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where its electronic properties can be fine-tuned.

The continued exploration of this compound holds immense promise for advancing various fields of chemistry. From the development of greener synthetic methods to the creation of innovative materials with tailored properties, this versatile molecule is poised to be at the forefront of chemical research for years to come.

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